(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one

Lipophilicity Modulation ADMET Profiling Quinoxalinone SAR

Procure this rationally designed quinoxalin-2(1H)-one Schiff base to systematically explore meta-substituent effects. Its (E)-configured imine linker provides a pre-installed metal-chelating site for metallodrug conjugation. Use as a lipophilicity benchmark (clogP ~4.2) and a weak CYP1A2 reference (IC50 2.53 µM) in hit-to-lead optimization. Differentiates steric/electronic profiles from para-isomers, ensuring precise SAR model validation.

Molecular Formula C22H17N3O
Molecular Weight 339.398
CAS No. 900135-38-8
Cat. No. B2570785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one
CAS900135-38-8
Molecular FormulaC22H17N3O
Molecular Weight339.398
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O
InChIInChI=1S/C22H17N3O/c1-15-7-6-8-16(13-15)14-23-18-10-3-2-9-17(18)21-22(26)25-20-12-5-4-11-19(20)24-21/h2-14H,1H3,(H,25,26)
InChIKeyQZBQADFPUZPYPG-OEAKJJBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(2-((3-Methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one (CAS 900135-38-8): Chemical Identity and Scaffold Classification for Procurement Decisions


(E)-3-(2-((3-Methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one (CAS 900135-38-8) is a synthetic small-molecule Schiff base belonging to the quinoxalin-2(1H)-one family, a privileged heterocyclic scaffold widely exploited in medicinal chemistry for antimicrobial, anticancer, and anti-inflammatory drug discovery [1]. The compound is formed by condensation of 3-methylbenzaldehyde with 3-(2-aminophenyl)quinoxalin-2(1H)-one, yielding an (E)-configured imine (C=N) linkage that bridges the quinoxalinone core to a 3-methylphenyl ring. With a molecular formula of C22H17N3O and a molecular weight of 339.4 g/mol, it features a computed logP of approximately 4.2, zero hydrogen-bond donors, and a topological polar surface area (TPSA) of approximately 49.0 Ų, placing it within oral drug-like chemical space by Lipinski's Rule of Five but near the upper lipophilicity boundary [2]. The compound is catalogued in screening libraries from multiple commercial suppliers and carries the ChEMBL identifier CHEMBL5180351, indicating inclusion in at least one curated bioactivity database [3].

Why Generic Quinoxalinone Substitution Fails: The Functional Relevance of Meta-Methylbenzylidene Substitution in (E)-3-(2-((3-Methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one


Interchanging (E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one with its closest structural analogs—the unsubstituted benzylidene (C21H15N3O), the para-methyl isomer (CAS 900135-28-6), or the para-ethoxy derivative (CAS 900135-34-4)—carries quantifiable physicochemical and pharmacological consequences. The meta-position of the methyl group on the benzylidene ring directly modulates molecular lipophilicity (computed ΔlogP ≈ +0.5 versus the unsubstituted analog), alters the electron density distribution across the imine π-system, and introduces steric asymmetry that differentiates target-binding orientation from the para-substituted isomer . In the broader quinoxalin-2(1H)-one class, even subtle substitution changes on the arylidene moiety have been demonstrated to produce order-of-magnitude shifts in IC50 values against kinase and COX-2 targets, as shown by Galal et al. (2014) and El-Sayed et al. (2021) [1][2]. Furthermore, the imine (Schiff base) functionality itself confers metal-chelating capacity absent in the reduced amine analog 3-(2-aminophenyl)quinoxalin-2(1H)-one, meaning that the benzylidene substitution pattern directly influences both biological target engagement and the potential for metallodrug conjugation strategies . These differences preclude simple drop-in substitution without re-validation of biological activity.

Quantitative Differentiation Evidence for (E)-3-(2-((3-Methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one Against Closest Analogs


Meta-Methyl Substitution Confers Distinct Lipophilicity Profile Versus Unsubstituted and Para-Substituted Benzylidene Analogs

The meta-methyl substituent on the benzylidene ring of the target compound yields a computed logP of approximately 4.21, compared with estimated logP ≈ 3.7 for the unsubstituted benzylidene analog (C21H15N3O) and logP ≈ 4.21 for the para-methyl isomer (CAS 900135-28-6). While total lipophilicity is comparable between meta- and para-methyl isomers, the position of the methyl group alters the molecular electrostatic potential surface, which in turn affects π-π stacking geometry with aromatic residues in biological targets . This difference is material because quinoxalinone scaffold optimization studies have demonstrated that logP shifts of >0.5 units correlate with significant changes in cellular permeability and off-target binding promiscuity [1].

Lipophilicity Modulation ADMET Profiling Quinoxalinone SAR

CYP1A2 Inhibition Liability: Weak Interaction Profile Relevant to Drug-Drug Interaction Risk Assessment

The target compound (ChEMBL CHEMBL5180351) has been tested in a time-dependent CYP inhibition assay against human liver microsome CYP1A2, yielding an IC50 of 2,530 nM (2.53 µM) after 0.5 h preincubation with NADPH [1]. This value places the compound in a weakly active category (>1 µM), suggesting a lower risk of CYP1A2-mediated drug-drug interactions compared to known potent CYP1A2 inhibitors such as furafylline (IC50 ~0.07 µM). By comparison, the unsubstituted benzylidene analog has not been reported in the same assay, and other quinoxalinone derivatives have shown variable CYP inhibition profiles depending on arylidene substitution pattern [2]. This data point, while limited, represents one of the few experimentally measured bioactivity values publicly available for this compound.

CYP Inhibition Drug Metabolism Hepatotoxicity Screening

Schiff Base Imine Functionality Enables Metal-Chelation Capability Absent in Reduced Amine Analogs

The (E)-benzylideneamino linkage in the target compound features a C=N imine bond that can act as a nitrogen-donor ligand for transition metal coordination. This property is structurally absent in the reduced 3-(2-aminophenyl)quinoxalin-2(1H)-one (CAS 91658-79-6), which bears a primary amine (-NH2) rather than an imine. In structurally analogous quinoxalinone Schiff base systems, metal complexation with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) has been experimentally demonstrated, yielding complexes with enhanced DNA-binding affinity and cytotoxicity compared to the free ligands [1][2]. Specifically, the related Schiff base 3-(2-(2,4-dihydroxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one (RHQO) and its Mn(II) complex showed significantly higher in vitro anticancer activity than the uncomplexed ligand against multiple cell lines [1]. The target compound's imine geometry places the nitrogen lone pair in a stereoelectronically favorable orientation for chelation, differentiating it from both the amine precursor and the para-substituted benzylidene isomers where steric factors may alter metal-binding geometry.

Metallodrug Design Schiff Base Chemistry Quinoxalinone Metal Complexes

Quinoxalin-2(1H)-one Scaffold Confers Broad-Spectrum Biological Activity Potential Shared Across the Compound Class

The quinoxalin-2(1H)-one core is a validated privileged scaffold with demonstrated activity across multiple therapeutic target classes. In the systematic study by Galal et al. (2014), a series of 22 quinoxalin-2(1H)-one derivatives were evaluated against HepG2 (liver) and MCF-7 (breast) cancer cell lines with cisplatin as the reference standard. Several compounds (12, 18, 15, 13, 11a, 20, 16) exhibited greater potency than cisplatin against HepG2, and compounds 12, 18, 20, 13, 14, and 22 showed superior activity against MCF-7 [1]. In a separate 2021 study, quinoxalinone Schiff bases demonstrated dual COX-2 and LDHA inhibitory activity with antiproliferative effects on HCT-116 and LoVo colorectal cancer cells, with compound 6d identified as the most potent cytotoxic agent in the series [2]. While the specific target compound (CAS 900135-38-8) has not been individually tested in these published studies, its structural features—the quinoxalinone core, the 2-aminophenyl linker, and the electron-rich benzylidene substituent—align with the pharmacophoric elements identified in the structure-activity relationship (SAR) analyses from both studies.

Quinoxalinone Pharmacology Anticancer Screening Antimicrobial Evaluation

Recommended Research and Procurement Application Scenarios for (E)-3-(2-((3-Methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one


Medicinal Chemistry Lead Optimization: Scaffold with Modifiable Meta-Methylbenzylidene Substituent for SAR Expansion

The target compound serves as a rational starting point for structure-activity relationship (SAR) studies around the quinoxalin-2(1H)-one scaffold. The meta-methyl substitution provides a lipophilicity benchmark (clogP ~4.2) against which to measure the effect of introducing polar, halogen, or heterocyclic replacements at the same position. Procurement of this compound alongside its unsubstituted benzylidene analog and para-methyl isomer (CAS 900135-28-6) enables a systematic exploration of positional and electronic effects on target binding, as demonstrated in the SAR frameworks established by Galal et al. (2014) for quinoxalinone-based tyrosine kinase and COX-2 inhibitors [1]. The compound's availability from multiple commercial screening library suppliers supports rapid acquisition for hit-to-lead chemistry programs.

Metallodrug Candidate Synthesis: Pre-formed Imine Chelation Site for Transition Metal Complexation

The (E)-benzylideneamino imine functionality provides a pre-installed nitrogen-donor site suitable for direct metal coordination without requiring additional synthetic modification. This makes the compound a suitable ligand precursor for generating Mn(II), Co(II), Ni(II), Cu(II), or Zn(II) complexes, following established protocols developed for structurally analogous quinoxalinone Schiff bases [2]. The resulting metal complexes are candidates for evaluation as anticancer metallodrugs, DNA-binding probes, or antimicrobial agents, based on the demonstrated bioactivity enhancement observed upon metal complexation of related quinoxalinone Schiff base ligands [3].

Drug Metabolism Screening Reference: Weak CYP1A2 Interactor for Hepatotoxicity Risk Profiling Panels

The experimentally measured CYP1A2 IC50 of 2,530 nM (2.53 µM) positions the target compound as a weakly interacting reference for assembling CYP inhibition screening panels [4]. In drug discovery programs evaluating quinoxalinone or related heterocyclic series, this compound can serve as a comparative benchmark to identify derivatives with unacceptably potent CYP inhibition (IC50 < 1 µM). Its weak CYP1A2 profile, combined with zero hydrogen-bond donors and moderate TPSA (~49 Ų), makes it a potentially useful negative control in metabolism-dependent toxicity screening cascades.

Computational Chemistry Model Validation: Medium-Lipophilicity Quinoxalinone for Docking and MD Benchmarking

With its moderate molecular weight (339.4 Da), well-defined (E)-stereochemistry, and computed logP of ~4.2, the target compound is well-suited for validating molecular docking and molecular dynamics (MD) simulation protocols targeting quinoxalinone-binding proteins such as VEGFR-2, COX-2, or LDHA [1][5]. The meta-methyl group provides a distinctive steric and electronic feature that can be used to test the ability of computational models to discriminate between positional isomers (meta vs. para) in binding pose predictions. The compound's public availability and defined stereochemistry support reproducible computational benchmarking across independent laboratories.

Quote Request

Request a Quote for (E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.